3,4-Dichloro-5-nitrobenzoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

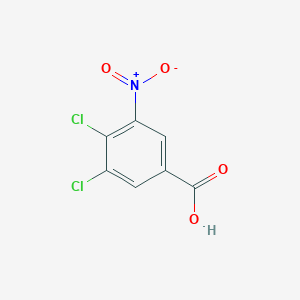

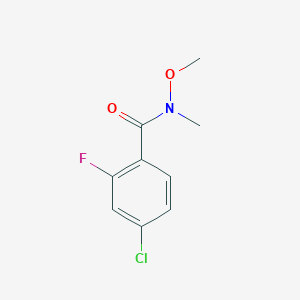

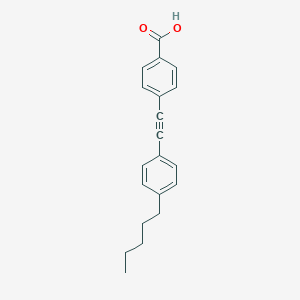

“3,4-Dichloro-5-nitrobenzoic acid” is a chemical compound with the molecular formula C7H3Cl2NO4 . It has a molecular weight of 236.01 . The compound is related to benzoic acids, which are a class of compounds that contain a benzene ring attached to a carboxylic acid group .

Synthesis Analysis

The synthesis of “3,4-Dichloro-5-nitrobenzoic acid” could potentially be achieved through a series of reactions involving nitration, selective reduction, diazotisation, and chlorination . Nitration of alkanes is successful only when conducted at high temperatures in the vapor phase . Direct nitration of aromatic compounds such as benzene takes place readily in the liquid phase .

Molecular Structure Analysis

The InChI code for “3,4-Dichloro-5-nitrobenzoic acid” is 1S/C7H3Cl2NO4/c8-4-1-3 (7 (11)12)2-5 (6 (4)9)10 (13)14/h1-2H, (H,11,12) . This indicates the presence of two chlorine atoms, one nitro group, and one carboxylic acid group attached to a benzene ring.

Chemical Reactions Analysis

The nitro group in “3,4-Dichloro-5-nitrobenzoic acid” is a very important class of nitrogen derivatives. The nitro group, like the carboxylate anion, is a hybrid of two equivalent resonance structures . Nitro compounds can be prepared in a number of ways, including the direct substitution of hydrocarbons with nitric acid, displacement reactions with nitrite ions, and by oxidation of primary amines .

Scientific Research Applications

3,4-Dichloro-5-nitrobenzoic acid is a chemical compound with the molecular formula C7H3Cl2NO4 . It’s an important raw material and intermediate used in organic synthesis .

While specific applications for this compound are not readily available, benzoic acid derivatives, which include 3,4-Dichloro-5-nitrobenzoic acid, are essential components of the Vitamin B-complex . They are also used in the manufacture of pharmaceuticals .

Additionally, halogenated benzoic acid derivatives are valuable intermediates for the synthesis of medicines, including antibacterials . For instance, 2,4-dichloro-3,5-difluorobenzoic acid, a compound similar to 3,4-Dichloro-5-nitrobenzoic acid, was synthesized from the commercially available 4-chloro-3,5-difluorobenzonitrile in good yield by a reaction sequence involving nitration, selective reduction, diazotisation, and chlorination .

-

Synthesis of Benzoxazoles Benzoxazole is a resourceful and important member of the heteroarenes that connects synthetic organic chemistry to medicinal, pharmaceutical, and industrial areas . It exhibits a high possibility of broad substrate scope and functionalization to offer several biological activities like anti-microbial, anti-fungal, anti-cancer, anti-oxidant, anti-inflammatory effects, and so on . 3,4-Dichloro-5-nitrobenzoic acid, being a benzoic acid derivative, could potentially be used in the synthesis of benzoxazole derivatives .

-

Preparation of Antitumor Agents 2,6-Dichloro-3-nitrobenzoic acid, a compound similar to 3,4-Dichloro-5-nitrobenzoic acid, has been used in the preparation of 9-chloro-2-methoxy-6-nitro-5,10-dihydrobenzo[b][1,5]naphthyridin-10-one, which is required for the synthesis of potential DNA-binding antitumor agents .

-

Preparation of Dyes 3-Nitrobenzoic acid, another nitrobenzoic acid derivative, is a precursor to 3-aminobenzoic acid, which in turn is used to prepare some dyes . It’s possible that 3,4-Dichloro-5-nitrobenzoic acid could be used in a similar manner.

-

Synthesis of Quinolone-3-carboxylic Acids Derivatives 2,4-Dichloro-3,5-difluorobenzoic acid, a compound similar to 3,4-Dichloro-5-nitrobenzoic acid, was synthesized from the commercially available 4-chloro-3,5-difluorobenzonitrile in good yield by a reaction sequence involving nitration, selective reduction, diazotisation, and chlorination . These derivatives are valuable intermediates for the synthesis of medicines, including antibacterials .

-

Substituent Effects on Acidity The presence of an electron-withdrawing or electron-releasing group affects the stability of a positively charged carbocation . 3,4-Dichloro-5-nitrobenzoic acid, with its nitro and chloro substituents, could potentially influence the acidity of the compound, which might have implications in various chemical reactions .

-

Defluorinated Sparfloxacin 2,4-Dichloro-5-fluoro-3-nitrobenzoic acid, a compound similar to 3,4-Dichloro-5-nitrobenzoic acid, has been identified as a new photoproduct in the defluorination of sparfloxacin , a synthetic antibacterial agent. This suggests that 3,4-Dichloro-5-nitrobenzoic acid could potentially be involved in similar reactions.

Safety And Hazards

When handling “3,4-Dichloro-5-nitrobenzoic acid”, it is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Personal protective equipment, including dust masks, eyeshields, and gloves, should be worn. It is also recommended to ensure adequate ventilation and to avoid ingestion and inhalation .

properties

IUPAC Name |

3,4-dichloro-5-nitrobenzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3Cl2NO4/c8-4-1-3(7(11)12)2-5(6(4)9)10(13)14/h1-2H,(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKFNYXRBTKWJQW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1[N+](=O)[O-])Cl)Cl)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3Cl2NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.01 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,4-Dichloro-5-nitrobenzoic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1,2-Bis[bis(3,5-ditrifluoromethylphenyl)phosphino]ethane](/img/structure/B178391.png)